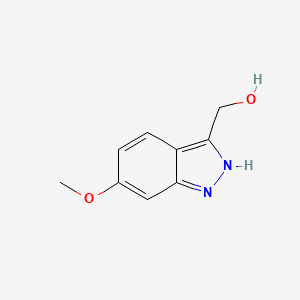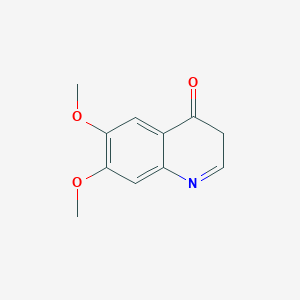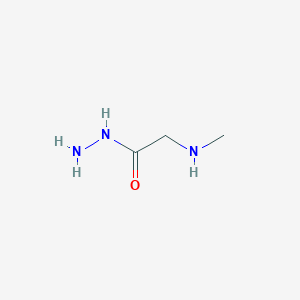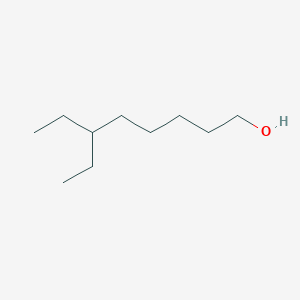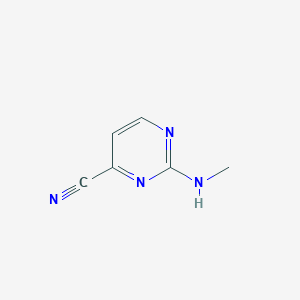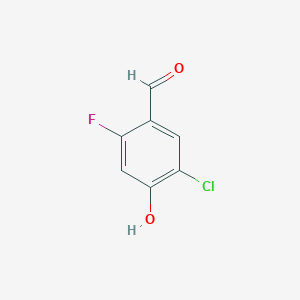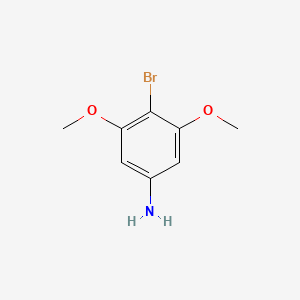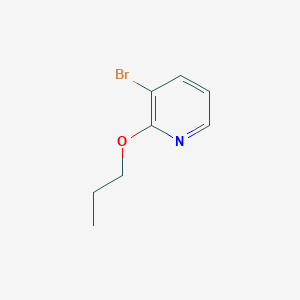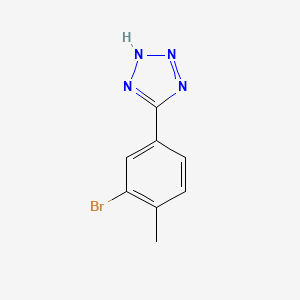
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 3-bromo-4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methylaniline as the starting material.
Formation of the Tetrazole Ring: The aniline derivative undergoes a cyclization reaction with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) under acidic conditions to form the tetrazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (80-100°C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromo-4-methylphenyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters are employed under mild conditions (e.g., room temperature to 80°C) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-4-methylphenyl)-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic or photophysical properties.
Organic Synthesis: It serves as a versatile building block for the construction of more complex molecules, facilitating the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The exact pathways can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2H-tetrazole: Lacks the bromo and methyl substituents, offering different reactivity and properties.
5-(4-Methylphenyl)-2H-tetrazole: Similar structure but without the bromine atom, affecting its chemical behavior and applications.
Uniqueness
5-(3-Bromo-4-methylphenyl)-2H-tetrazole is unique due to the presence of both the bromo and methyl groups on the phenyl ring, which can influence its reactivity and interactions in various chemical and biological contexts. This dual substitution pattern provides a balance of electronic and steric effects, making it a valuable compound for diverse applications.
Eigenschaften
IUPAC Name |
5-(3-bromo-4-methylphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTMWVWPEPRPBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNN=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)
